2-bromo-N-(2-bromophenyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(2-bromophenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2/c12-8-4-1-2-5-9(8)15-10-6-3-7-14-11(10)13/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXAENXUJYWZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(N=CC=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 Bromo N 2 Bromophenyl Pyridin 3 Amine
Strategies for Carbon-Nitrogen Bond Formation in N-Arylaminopyridines
The creation of the C-N bond between the pyridine (B92270) and phenyl rings is the cornerstone of synthesizing N-arylaminopyridines. While several methods exist, palladium-catalyzed cross-coupling reactions have become the most prominent and versatile.
Palladium-Catalyzed Buchwald-Hartwig Amination Approaches for Related Structures
The Buchwald-Hartwig amination is a highly effective method for forming carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction utilizes a palladium catalyst to couple amines with aryl halides or pseudohalides. wikipedia.org The synthesis of 2-bromo-N-(2-bromophenyl)pyridin-3-amine would likely proceed via the coupling of 3-amino-2-bromopyridine with 1,2-dibromobenzene, or alternatively, 2,3-dibromopyridine (B49186) with 2-bromoaniline (B46623).
The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylaminopyridine and regenerate the Pd(0) catalyst. wikipedia.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. Different generations of catalyst systems have been developed to expand the scope and efficiency of the reaction. wikipedia.org For instance, the use of bidentate phosphine (B1218219) ligands like BINAP and DPPF was a significant advancement, allowing for the efficient coupling of primary amines. wikipedia.org A simple approach for N3-substituted-2,3-diaminopyridines has been developed using RuPhos- and BrettPhos-precatalysts with LiHMDS for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines. nih.gov
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Source of the active Pd(0) catalyst. |
| Phosphine Ligand | RuPhos, BrettPhos, BINAP, Xantphos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | NaOt-Bu, K2CO3, LiHMDS | Deprotonates the amine, enabling its coordination to the palladium complex. nih.gov |
| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and facilitates the reaction at appropriate temperatures. |
Alternative Amination Protocols for Pyridin-3-amine Derivatives
While the Buchwald-Hartwig reaction is powerful, other methods for aminating pyridine rings exist. Reductive amination, for example, can convert aldehydes and ketones into primary, secondary, and tertiary amines. libretexts.orglibretexts.org This two-step process involves the formation of an imine followed by its reduction with an agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.orgyoutube.com
Another classical approach is the Chichibabin reaction, which typically involves the direct amination of pyridines using sodium amide (NaNH₂) to introduce an amino group at the 2- or 4-position. More contemporary methods include the SNAr (Nucleophilic Aromatic Substitution) reaction on activated halopyridines (e.g., nitropyridines), followed by reduction of the activating group. acs.org Additionally, primary amines can be prepared from alkyl halides using azide ions as a nucleophile, followed by reduction. uomustansiriyah.edu.iq
Functionalization and Cross-Coupling Reactions for Brominated Pyridine Scaffolds
The two bromine atoms in this compound serve as valuable handles for further molecular elaboration through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives.
Suzuki Cross-Coupling Reactions for Analogous Pyridine Systems
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid) and a halide. youtube.com It is a robust and widely used method for functionalizing brominated aromatic and heteroaromatic systems. rsc.orgresearchgate.net In the context of analogous brominated aminopyridine systems, the Suzuki reaction allows for the arylation or alkylation at the position of the bromine atom.
For instance, studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine have demonstrated successful arylation using various arylboronic acids with a Pd(PPh₃)₄ catalyst. mdpi.com The reaction conditions, including the choice of base and solvent, are optimized to achieve high yields. mdpi.com This methodology is directly applicable to a scaffold like this compound, where either of the bromine atoms could be selectively coupled with a suitable boronic acid to introduce new carbon-based fragments.
| Component | Reagent/Condition |
|---|---|
| Substrate | 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Coupling Partner | Arylboronic acid (various) |
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Base | K3PO4 |
| Solvent | 1,4-Dioxane |
| Temperature | 70-80 °C |
Dearomatizing Carbonylation Reactions for N-Fused Heterocycles from Related Precursors
Dearomatizing reactions represent a powerful strategy to convert flat, aromatic systems into three-dimensional structures. While specific examples of dearomatizing carbonylation on this compound are not prevalent, the synthesis of N-fused heterocycles from related precursors is a well-established field. researchgate.netorganic-chemistry.orgias.ac.inscholaris.ca These reactions often involve intramolecular cyclization events that can be triggered by transition metal catalysis.
An aromatization-driven acyl transfer-annulation of heteroaryl ketones has been shown to be an effective method for producing N-fused heterocycles. nih.gov This process typically involves the spiroannulation of a heteroaryl ketone with an alkyl bromide, followed by an intramolecular acyl transfer driven by the thermodynamic stability of the resulting aromatic system. nih.gov Such a strategy could be envisioned where a precursor related to the title compound undergoes an intramolecular cyclization, potentially involving one of the bromine atoms and the secondary amine, to form a polycyclic, N-fused heterocyclic system.
Derivatization from Related Halogenated Pyridine Intermediates (e.g., 2,4-Dibromopyridin-3-amine)
The synthesis of complex substituted pyridines often starts from readily available, multiply halogenated precursors. An intermediate like 2,4-dibromopyridin-3-amine offers multiple reactive sites that can be addressed with high regioselectivity. The differential reactivity of halogen atoms on a pyridine ring (e.g., at the 2- vs. 4-position) allows for sequential and controlled functionalization.
Research has shown that highly regioselective Buchwald-Hartwig amination can be achieved on dihalopyridines. For example, in 2,4-dichloropyridine, the amination occurs preferentially at the C-2 position. researchgate.net Similarly, in the case of 3,5-dibromo-2-aminopyridine, palladium-catalyzed coupling with morpholine shows a preference for substitution at the 3-position. nih.gov This principle of regioselectivity could be applied to 2,4-dibromopyridin-3-amine. A selective C-N coupling with 2-bromoaniline at one of the bromine positions would yield a precursor that retains a second bromine atom. This remaining halogen can then be targeted in a subsequent cross-coupling reaction, such as a Suzuki coupling, to introduce a different substituent, providing a modular and efficient route to highly derivatized aminopyridine structures. Copper-catalyzed protocols have also been developed for the selective C-N bond formation with 2,6-dibromopyridine. researchgate.net
Synthetic Approaches for Related Organoselenium Heterocycles with N-Arylpyridin-2-amine Substructures
The synthesis of organoselenium heterocycles, particularly those fused to or containing a pyridine ring, is a field of growing interest due to their potential biological activities. mdpi.com While direct synthetic routes to selenium analogs of this compound are not extensively documented, several methodologies exist for creating related structures, such as those incorporating an N-arylpyridin-2-amine framework. These methods often involve the cyclization of functionalized aminopyridines with selenium-containing reagents.
One notable approach is the synthesis of 2-arylaminoselenazolo[5,4-b]pyridines. This method involves the reaction of 3-amino-2-chloropyridine with various aryl isoselenocyanates. The reaction, typically conducted in refluxing isopropanol, yields the hydrochloride salts of the target 2-arylaminoselenazolo[5,4-b]pyridines, demonstrating a direct method for constructing a selenium-containing ring fused to a pyridine core that bears an arylamino substituent. researchgate.net
General strategies for the synthesis of selenium-containing heterocycles often utilize elemental selenium or selenium electrophiles. mdpi.comorganic-chemistry.org For instance, copper-catalyzed reactions between 2-halo-arylamides and selenium powder have been developed to synthesize ebselen and its analogs, which feature a Se-N bond within a heterocyclic system. mdpi.com Another relevant method is the selenium-mediated decarboxylative cyclization of 2-chloronitropyridines with aryl acetic acids under metal-free conditions to form 2-aryl-1,3-benzoselenazoles. mdpi.com Although this example results in a benzoselenazole, the principle of using a substituted pyridine to build a fused selenium-containing ring is applicable.
Furthermore, radical-mediated cyclizations offer another pathway. Arylselenyl radicals, which can be generated from diaryl diselenides in the presence of an oxidant like CuCl2 and air, can initiate cascade cyclizations. nih.gov For example, N-(2-alkynyl)anilines undergo a 6-endo-dig electrophilic cyclization when treated with reagents like PhSeBr to afford 3-selenium-containing quinolines in good yields. researchgate.net This type of reaction highlights a strategy where an N-aryl substrate is cyclized to form a new selenium-functionalized heterocyclic ring, a concept that could be adapted to pyridine-based substrates. nih.govresearchgate.net
Multi-component Reaction Strategies for Pyridine-Containing Heterocycles
Multi-component reactions (MCRs) are highly efficient and atom-economical processes for synthesizing complex molecules like substituted pyridines from simple precursors in a single step. bohrium.comresearchgate.net These strategies are valued in medicinal and synthetic chemistry for their ability to rapidly generate diverse molecular scaffolds. bohrium.comresearchgate.net Several classical and modified MCRs are employed for the construction of the pyridine nucleus. acsgcipr.org
The Hantzsch Pyridine Synthesis is a foundational MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine. acsgcipr.orgwikipedia.org This reaction can be performed as a four-component reaction or as a modified three-component version where a pre-formed enamine is used. taylorfrancis.comacs.org Modern variations focus on greener reaction conditions, using catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous media or employing microwave irradiation to improve yields and reduce reaction times. wikipedia.orgnih.govnih.govacs.org
The Bohlmann–Rahtz Pyridine Synthesis is another key strategy that generates 2,3,6-trisubstituted pyridines. wikipedia.org The classical two-step approach involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration at high temperatures. thieme-connect.com A significant improvement is the development of a one-pot, three-component variant where an enolizable ketone, an alkynone, and ammonia are reacted in the presence of a Brønsted or Lewis acid catalyst, avoiding the need for high temperatures and pre-synthesis of the enamine substrate. thieme-connect.comresearchgate.net
The Kröhnke Pyridine Synthesis offers a route to highly functionalized, often poly-aryl, pyridines. wikipedia.org The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor, typically ammonium acetate. wikipedia.orgnih.gov The mechanism involves a Michael addition followed by cyclization and elimination of the pyridinium group. wikipedia.org This method can be adapted to one-pot procedures and has been used to generate complex structures like terpyridines in aqueous media. wikipedia.orgresearchgate.net
These MCRs represent powerful tools for creating a wide array of substituted pyridine heterocycles, offering flexibility in precursor choice and reaction conditions to achieve structural diversity. bohrium.com
| Reaction Name | Key Components | Disconnection Approach | Typical Conditions & Catalysts |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia source | [2+2+1+1] or [3+2+1] | Thermal, Microwave irradiation, Ultrasonic irradiation; Acid/base catalysis (e.g., PTSA, acetic acid) |
| Bohlmann–Rahtz Synthesis | Enamine, Ethynylketone (or Ketone, Alkynone, Ammonia) | [4+2] | Two-step: Condensation then thermal cyclodehydration. One-pot: Acid catalysis (e.g., AcOH, Lewis acids) |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonia source | [3+2+1] | Glacial acetic acid or methanol; Ammonium acetate as nitrogen source. |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Structural Elucidation
For the parent compound, 2-aminopyridine, characteristic N-H stretching vibrations are typically observed in the FT-IR spectrum in the range of 3300-3500 cm⁻¹. The C-Br stretching vibrations in bromo-substituted aromatic rings generally appear in the lower frequency region, often below 1100 cm⁻¹. The spectra of related bromopyridines and bromoanilines would show characteristic bands for C-N stretching, C=C and C=N stretching of the pyridine (B92270) ring, and C-H bending vibrations.
To accurately assign the vibrational modes, researchers often employ computational methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational frequencies. These computed frequencies are then correlated with the experimental FT-IR and FT-Raman data. This comparison allows for a more confident assignment of complex vibrational modes, especially in the fingerprint region (below 1500 cm⁻¹) where many overlapping bands occur. For a molecule like 2-bromo-N-(2-bromophenyl)pyridin-3-amine, this would be crucial for distinguishing between the vibrations of the two different aromatic rings and the amine linkage.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (MS, HR-EI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
MS: In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
HR-EI-MS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₁H₈Br₂N₂).
The fragmentation pattern would likely involve the loss of bromine atoms and cleavage of the C-N bond, leading to fragment ions corresponding to the bromophenyl and bromopyridyl moieties. For example, the mass spectrum of 2-bromopyridine (B144113) shows a molecular ion at m/z 157/159 and a major fragment from the loss of Br at m/z 78. nist.govnist.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb in the UV region due to π-π* and n-π* transitions of the pyridine and benzene (B151609) rings. The absorption maxima (λ_max) would provide information about the extent of conjugation in the system. For a related compound, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, a λ_max at 238 nm is reported. caymanchem.com Fluorescence spectroscopy could potentially provide information about the emissive properties of the molecule upon excitation at its absorption wavelength, though not all aromatic compounds are significantly fluorescent.
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing Arrangements
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would reveal the relative orientation of the two aromatic rings, which is often described by the dihedral angle between their planes.
The crystal structure analysis would also elucidate the intermolecular interactions that govern the packing of molecules in the crystal lattice. This includes hydrogen bonds, where the amine (N-H) group can act as a hydrogen bond donor to the nitrogen atom of a neighboring pyridine ring or a bromine atom. Other non-covalent interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atoms, would also be revealed. These interactions are crucial for understanding the supramolecular architecture of the compound.
Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. chemrevlett.com This technique maps the electron distribution of a molecule within a crystal, providing a detailed understanding of the close contacts that govern the supramolecular architecture. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, where the space occupied by a given molecule is defined by the region where its contribution to the total electron density is greater than that of any other molecule.
The surface can be decorated with various properties, such as dnorm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. This color-coded map provides an immediate visual representation of significant intermolecular interactions, such as hydrogen bonds and other close contacts. nih.gov
While specific Hirshfeld surface analysis data for this compound is not available in the cited literature, a study on a related complex sulfonamide, 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, provides a clear example of how intermolecular interactions are quantified. The analysis revealed that the crystal packing is dominated by several key interactions, the contributions of which are detailed in the table below. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 30.2 |
| N···H/H···N | 22.3 |
| C···H/H···C | 17.9 |
| O···H/H···O | 15.4 |
This quantitative data illustrates how Hirshfeld surface analysis can decompose the complex network of interactions within a crystal into understandable components. For a molecule like this compound, one would expect significant contributions from H···H, C···H/H···C, and N···H/H···N contacts, similar to the example compound. Additionally, the presence of bromine atoms would likely introduce Br···H or Br···Br interactions, which would also be quantifiable through this method.
Electrochemical Characterization Techniques (Cyclic Voltammetry) for Reductive/Oxidative Potentials
Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of chemical species. It provides information about the potentials at which a molecule undergoes oxidation and reduction, the stability of the resulting redox species, and the kinetics of the electron transfer processes. In a typical CV experiment, the potential is swept linearly from a starting value to a vertex potential and then back to the start, while the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.
The voltammogram for a reversible redox process has a characteristic shape with a pair of peaks: an anodic peak corresponding to oxidation and a cathodic peak corresponding to reduction. The potential midway between these two peaks provides an estimate of the standard redox potential (E0) of the species, which is a measure of its thermodynamic tendency to accept or donate electrons.
The electrochemical behavior of pyridine derivatives is of significant interest due to their involvement in various biological and catalytic processes. chemrevlett.com While specific cyclic voltammetry data for this compound is not detailed in the provided search results, a study on a series of nature-inspired pyridine derivatives offers insight into the typical electrochemical parameters observed for this class of compounds. The study investigated their behavior in an aqueous medium, and the key electrochemical data are summarized below. chemrevlett.com
| Compound | Ecp (V) | Eap (V) | E1/2 (V) | ΔEp (V) |
|---|---|---|---|---|
| Pyridine Derivative 1 | -1.26 | -0.03 | -0.65 | 1.23 |
| Pyridine Derivative 2 | -0.98 | 0.68 | -0.15 | 1.66 |
| Pyridine Derivative 3 | -1.02 | 0.45 | -0.29 | 1.47 |
| Pyridine Derivative 4 | -1.01 | 0.32 | -0.35 | 1.33 |
Ecp: Cathodic Peak Potential, Eap: Anodic Peak Potential, E1/2: Half-wave Potential, ΔEp: Peak-to-Peak Separation
The data indicates that these pyridine derivatives exhibit both reductive and oxidative processes. The large peak-to-peak separation (ΔEp) values suggest that the electrochemical processes are irreversible. chemrevlett.com For this compound, one would anticipate that the electron-withdrawing nature of the bromine atoms and the presence of the two aromatic rings would influence its redox potentials. The N-H group could also be involved in proton-coupled electron transfer processes, further complicating the electrochemical behavior. A detailed cyclic voltammetry study would be necessary to elucidate the specific oxidative and reductive pathways for this compound.
Theoretical and Computational Investigations of 2 Bromo N 2 Bromophenyl Pyridin 3 Amine and Its Analogs
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed for geometry optimization and the calculation of electronic properties of molecules like 2-bromo-N-(2-bromophenyl)pyridin-3-amine and its analogs.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For instance, in a study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, a related compound, DFT calculations were used to optimize the molecular structure, and the results were found to be in good agreement with experimental data from X-ray crystallography. nih.gov Similarly, the optimized structure of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine was calculated using DFT, showing good correlation with the experimentally determined solid-state structure. nih.gov
Beyond geometry, DFT provides a detailed picture of the electronic structure, including the distribution of electrons within the molecule and the energies of the molecular orbitals. This information is fundamental to understanding the molecule's chemical behavior.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set, collectively referred to as the level of theory. The functional approximates the exchange-correlation energy, a key component of the total energy in DFT. Common functionals include B3LYP and M06. The basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets, such as 6-311++G(d,p), generally provide more accurate results but at a higher computational cost.
The selection of an appropriate level of theory is a critical step in computational studies. For example, in the study of fluorinated aryl derivatives, various functionals (M062X, CAM-B3LYP, HF, M06, B3LYP, and LCBLYP) were used with the 6-311++G(d,p) basis set to investigate electronic and optical properties. bohrium.com In the analysis of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the B3LYP functional with the 6-311++G(d,p) basis set was employed. nih.gov Similarly, for N-(4-bromophenyl)pyridine-2-carboxamide palladium(II) complexes, a variety of basis sets (3-21g, lanl2dz, and def2-qzvp) were explored in conjunction with functionals like B3LYP and M06 to determine the most suitable computational approach. researchgate.net This careful consideration ensures that the predictions of molecular properties are reliable and scientifically sound.
Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap indicates that the molecule is more easily excitable, suggesting higher chemical reactivity and lower kinetic stability. For instance, in a study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. nih.gov In another related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine, the HOMO-LUMO energy gap was found to be 2.3591 eV, with HOMO and LUMO energies of -3.1033 eV and -0.7442 eV, respectively. nih.gov The analysis of N-(4-bromophenyl)pyridine-2-carboxamide palladium(II) complexes revealed that one of the ligands, L1, was the most chemically reactive due to having the lowest energy band gap of 3.82 eV in acetonitrile. researchgate.net
The energies and spatial distributions of the HOMO and LUMO have significant implications for a molecule's chemical reactivity and its potential for intramolecular charge transfer (ICT). The HOMO is typically localized on the more electron-rich parts of a molecule, while the LUMO is found on the electron-deficient regions. An electronic transition from the HOMO to the LUMO corresponds to an ICT process.
In many pyridine (B92270) derivatives, the HOMO and LUMO are distributed across the aromatic ring systems. For example, in 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO and LUMO exhibit pure π character on the aromatic rings. nih.gov The localization of these orbitals determines the sites of electrophilic and nucleophilic attack. The study of polyaromatic π-systems containing pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments showed efficient ICT from the donor to the acceptor moieties, a property crucial for their application in organic electronics. nih.gov The analysis of fluorinated aryl derivatives also highlighted the electron transfer potential based on FMO findings. bohrium.com
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms like nitrogen and oxygen. Blue regions, on the other hand, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote intermediate potential values.
Natural Bond Orbital (NBO) Analysis for Intramolecular Hyperconjugative Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular hyperconjugative interactions and charge delocalization.
Hyperconjugation involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions stabilize the molecule, and their stabilization energies can be quantified using NBO analysis. For instance, in a study of fluorinated aryl derivatives, NBO analysis indicated that the molecules should interact noticeably with each other in the solid phase and with polar solvents. bohrium.com NBO analysis has been widely applied to understand a variety of chemical phenomena, including the stability of peroxide species and the 18-electron rule in transition metal chemistry. wisc.edu For this compound, NBO analysis can reveal the extent of electron delocalization between the pyridine and phenyl rings and the influence of the bromo and amino substituents on the electronic structure.
Computational Descriptors of Reactivity (e.g., Chemical Hardness, Softness, Electrophilicity Index, Chemical Potential)
A range of global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to provide a quantitative measure of a molecule's reactivity. These descriptors include:
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): Softness is the reciprocal of hardness (S = 1 / η) and indicates the ease with which a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors have been calculated for various related compounds. For example, in the study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine, the electronegativity (χ), hardness (η), chemical potential (μ), electrophilicity (ω), and softness (σ) were determined. nih.gov These values provide a comprehensive picture of the molecule's reactivity profile.
Data Tables
Table 1: Frontier Molecular Orbital Energies and Reactivity Descriptors for Selected Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine nih.gov | - | - | 4.343 |
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine nih.gov | -3.1033 | -0.7442 | 2.3591 |
| N-(4-bromophenyl)pyridine-2-carboxamide ligand (L1) researchgate.net | - | - | 3.82 |
Data for this compound is not available in the provided search results.
First Order Hyperpolarizability (β₀) and Non-Linear Optical (NLO) Properties Calculations
The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β₀) is a key tensor quantity that describes the second-order NLO response of a molecule. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of novel materials.
For a molecule like this compound, a computational study would typically involve optimizing the molecular geometry at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. Following geometry optimization, the components of the first-order hyperpolarizability tensor (β) would be calculated. The total (or static) first-order hyperpolarizability (β₀) can then be determined from these components.
The presence of electron-donating (amine) and electron-withdrawing (bromo-substituted aryl) groups connected through a π-conjugated system in this compound suggests the potential for significant NLO response. Theoretical studies on various substituted pyridine and pyrimidine (B1678525) derivatives have demonstrated that the strategic placement of donor and acceptor groups can enhance NLO properties. researchgate.netsigmaaldrich.com For instance, research on other pyridine derivatives has shown that they can exhibit promising NLO responses. researchgate.net
A hypothetical data table for the calculated NLO properties of this compound, based on a DFT study, might look like the following:
Table 1: Calculated First-Order Hyperpolarizability and Related Properties of this compound
| Property | Calculated Value | Unit |
| β_xxx | Value | a.u. |
| β_xyy | Value | a.u. |
| β_xzz | Value | a.u. |
| β_yyy | Value | a.u. |
| β_yxx | Value | a.u. |
| β_yzz | Value | a.u. |
| β_zzz | Value | a.u. |
| β_zxx | Value | a.u. |
| β_zyy | Value | a.u. |
| β₀ | Value | a.u. |
| Dipole Moment (μ) | Value | Debye |
Note: The values in this table are hypothetical and would need to be determined by a specific computational study.
Conformational Analysis and Potential Energy Surface Studies
The conformational flexibility of this compound, particularly the rotation around the C-N and C-C single bonds connecting the pyridine and phenyl rings, is crucial for understanding its structure-property relationships. Conformational analysis and potential energy surface (PES) scans are computational methods used to explore the different spatial arrangements of a molecule and their relative energies. longdom.orgwikipedia.org
A conformational analysis would identify the most stable conformer (the global minimum on the potential energy surface) and other low-energy conformers. This is typically achieved by systematically rotating key dihedral angles and calculating the energy of each resulting conformation. For this compound, the key dihedral angles would be those defining the orientation of the bromophenyl group relative to the pyridin-3-amine core.
A potential energy surface scan provides a more detailed picture of the energy landscape as a function of one or two specific geometric parameters. longdom.org For example, a PES scan could be performed by rotating the dihedral angle between the pyridine and phenyl rings, providing insight into the rotational energy barrier. This information is valuable for understanding the molecule's dynamic behavior and how its conformation might change in different environments. Studies on substituted diphenylamines have utilized such methods to investigate their properties. researchgate.net
The results of a conformational analysis are often presented in a table summarizing the relative energies and key dihedral angles of the identified conformers.
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C-C-N-C) | Dihedral Angle 2 (°C-N-C-C) |
| 1 (Global Minimum) | 0.00 | Value | Value |
| 2 | Value | Value | Value |
| 3 | Value | Value | Value |
Note: The values in this table are hypothetical and would need to be determined by a specific computational study.
Such theoretical investigations provide fundamental insights into the electronic and structural properties of this compound, guiding further experimental work and the design of new materials with tailored properties.
Advanced Research Perspectives and Potential Applications of 2 Bromo N 2 Bromophenyl Pyridin 3 Amine Scaffolds
Role in Medicinal Chemistry Lead Compound Development and Scaffold Exploration
The development of new therapeutic agents is a cornerstone of medicinal chemistry, and the identification of promising molecular scaffolds is a critical first step. The pyridine (B92270) nucleus is a well-established pharmacophore found in a wide array of FDA-approved drugs. chemicalbook.comorgsyn.org Its presence can enhance water solubility and provide crucial points for molecular interactions with biological targets. nih.gov
Pyridine derivatives are extensively investigated as bioactive scaffolds due to their diverse pharmacological activities. chemicalbook.comnih.gov The introduction of various functional groups onto the pyridine ring can modulate its biological profile, leading to potent agents with activities ranging from antibacterial and anticancer to anti-inflammatory. chemicalbook.com For instance, the simple addition of a carboxyl group at the C-3 position, as seen in nicotinic acid, significantly enhances its bioactivity. nih.gov
The scaffold of 2-bromo-N-(2-bromophenyl)pyridin-3-amine is particularly intriguing. The N-phenylpyridin-3-amine core is a recognized structure in medicinal chemistry. For example, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been designed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. chemicalbook.com The presence of a bromine atom can further enhance biological activity. Bromo-substituted pyridine derivatives have been explored as potent inhibitors of various enzymes, including farnesyl-protein transferase, which is implicated in cancer. orgsyn.org The combination of the N-(bromophenyl) group and the bromo-substituted pyridine ring in this compound suggests a high potential for this scaffold in the development of novel lead compounds for various diseases.
The therapeutic effect of a drug molecule is contingent on its interaction with specific biological targets, such as enzymes or receptors. The structural features of this compound suggest several potential modes of interaction. The pyridine nitrogen and the secondary amine can act as hydrogen bond acceptors and donors, respectively, which are crucial for binding to the active sites of many proteins.
Table 1: Examples of Bioactive Pyridine Derivatives and their Biological Targets
| Compound Class | Biological Target | Reported Activity (IC50) |
| N-(pyridin-3-yl)pyrimidin-4-amine derivatives | Cyclin-dependent kinase 2 (CDK2) | 64.42 nM chemicalbook.com |
| 1H-pyrazolo[3,4-b]pyridine derivatives | TANK-binding kinase 1 (TBK1) | As low as 0.2 nM mdpi.com |
| pyrimidin-2-amine derivatives | PLK4 | As low as 0.0067 μM researchgate.net |
| 3-bromo-substituted pyridyl N-oxide amide analogue | Farnesyl-protein transferase (FPT) | Potent inhibitor orgsyn.org |
This table presents data for structurally related compounds to illustrate the potential of the pyridine scaffold, as specific data for this compound is not available.
Applications in Organic Electronic Materials Development
The field of organic electronics leverages the unique photophysical and electronic properties of carbon-based molecules to create novel devices. Pyridine-containing compounds have emerged as promising materials for various applications, including organic light-emitting diodes (OLEDs) and organic semiconductors.
The development of efficient and stable blue-emitting materials is a significant challenge in OLED technology. google.com Pyridine derivatives have shown great promise in this area. For example, pyrenylpyridine derivatives have been synthesized and utilized as sky-blue emitters in OLEDs, achieving high external quantum efficiencies. google.comnih.gov The incorporation of a pyridine ring can influence the photophysical properties of a molecule, such as its emission wavelength and quantum yield. google.comijssst.info
The this compound scaffold possesses structural elements that are relevant to optoelectronic applications. The N-phenyl-aminopyridine core can facilitate charge transport and influence the electronic energy levels (HOMO and LUMO) of the molecule. ijssst.info The bromine substituents can also impact the photophysical properties through the heavy-atom effect, which could favor phosphorescence and potentially lead to applications in triplet harvesting. While the specific photophysical properties of this compound have not been reported, studies on related aminopyridine derivatives have shown that they can exhibit fluorescence with varying quantum yields depending on the substituents. google.com This suggests that the this compound scaffold could be a candidate for the development of new emitter materials for OLEDs, potentially in the blue-orange region of the spectrum.
Table 2: Photophysical Properties of Selected Pyridine-Based Emitters
| Compound | Emission Color | External Quantum Efficiency (EQE) | CIE Coordinates |
| 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP) | Sky-blue | 6.0 ± 1.2% | (0.18, 0.34) google.comnih.gov |
| Py-BN | Deep-blue | 15.8% | (0.16, 0.03) researchgate.net |
| Pm-BN | Deep-blue | 5.8% | (0.16, 0.04) researchgate.net |
| 2,5-bis(5′-hexyl-[2,2′-bithiophen]-5-yl)pyridine (Th4PY) | Sky-blue | 7.4 cd/A | (x≤0.212, y≤0.320) ijssst.info |
This table showcases the performance of various pyridine-based emitters to highlight the potential of this class of compounds in OLEDs.
Ambipolar organic semiconductors are materials that can efficiently transport both holes and electrons, a crucial property for the development of complementary logic circuits and other advanced electronic devices. The design of ambipolar materials often involves the combination of electron-donating and electron-withdrawing moieties within the same molecule to balance charge transport.
The this compound scaffold contains both an electron-rich N-phenylamine group and an electron-deficient bromopyridine ring system. This inherent donor-acceptor character suggests that it could exhibit ambipolar charge transport properties. While there are no direct studies on the semiconductor properties of this specific compound, research on other donor-acceptor pyridine derivatives has shown their potential in this area. The ability to tune the electronic properties through substitution on both the phenyl and pyridine rings makes the this compound scaffold a promising platform for the rational design of new ambipolar organic semiconductors. Further investigation into the charge transport characteristics of thin films of this material could reveal its potential for use in organic field-effect transistors (OFETs) and other electronic devices.
Contributions to Catalysis and Materials Science
Beyond medicinal chemistry and organic electronics, pyridine-based compounds have found applications in catalysis and broader materials science. The nitrogen atom of the pyridine ring can act as a ligand, coordinating to metal centers to form catalysts for a variety of organic transformations. While the catalytic applications of this compound have not been specifically explored, the presence of multiple potential coordination sites (the pyridine nitrogen and the secondary amine) suggests that it could serve as a ligand in organometallic chemistry.
In materials science, the ability of pyridine derivatives to self-assemble and form ordered structures is of significant interest. These ordered assemblies can exhibit unique properties and have potential applications in areas such as sensing and nanotechnology. The combination of aromatic rings and hydrogen bonding capabilities in this compound could facilitate the formation of well-defined supramolecular structures.
Ligand Design for Transition Metal Catalysis (e.g., Palladium-NHC Complexes)
The structural attributes of this compound make it a promising candidate for the design of sophisticated ligands for transition metal catalysis, particularly in the realm of palladium-N-heterocyclic carbene (NHC) complexes. The pyridine nitrogen and the secondary amine provide potential coordination sites, while the bromine atoms offer handles for further functionalization or can participate directly in oxidative addition steps.
While direct studies on the use of this compound in palladium-NHC catalysis are not extensively documented in publicly available literature, the chemistry of analogous pyridine and aminopyridine derivatives provides a strong basis for its potential. For instance, palladium complexes of bidentate phosphine (B1218219) ligands have demonstrated efficacy in the N-arylation of 2-aminopyridine. nih.gov Furthermore, the palladium-catalyzed coupling of aryl halides with amines is a well-established method for forming C-N bonds, a reaction where the nature of the ligand is critical. acs.org
The this compound scaffold could be envisioned to form a pincer-type ligand after appropriate modification. For example, derivatization at the amine nitrogen and the carbon atom ortho to the amino group on the pyridine ring could yield a tridentate ligand. Such ligands are known to form highly stable complexes with palladium, which can act as robust catalysts. The presence of the bromine atoms could influence the electronic properties of the resulting metal complex, thereby tuning its catalytic activity. Research on other substituted pyridines has shown that palladium catalysts can effectively catalyze cross-coupling reactions, such as the Suzuki and Negishi reactions, to form complex biaryl structures. organic-chemistry.orgmdpi.com The inherent reactivity of the C-Br bonds in the this compound molecule itself could be exploited in catalytic cycles, potentially leading to novel reaction pathways. researchgate.net
Table 1: Potential Coordination Modes of this compound Derivatives in Transition Metal Catalysis
| Coordination Mode | Potential Ligand Structure | Metal Center | Potential Application |
| Bidentate (N,N') | Unmodified Scaffold | Palladium(II) | Cross-coupling reactions |
| Tridentate (C,N,N') | Functionalized at the phenyl ring | Palladium(II) | C-H activation |
| Pincer (N,C,N) | Derivatized at the amine and pyridine ring | Palladium(II) | Heck and Suzuki coupling |
Role as Chiral Dopants in Liquid Crystal Technology
The development of advanced liquid crystal (LC) displays and photonic devices often relies on the use of chiral dopants to induce helical twisting in nematic or smectic liquid crystal phases. The efficiency of a chiral dopant is quantified by its helical twisting power (HTP), which is a measure of its ability to induce a helical superstructure in a liquid crystal host.
The this compound scaffold possesses inherent chirality when appropriately substituted, making it an intriguing candidate for the design of novel chiral dopants. The atropisomerism arising from hindered rotation around the C-N bond connecting the pyridine and phenyl rings could be a source of stable chirality. The introduction of bulky substituents on the rings would be expected to increase the rotational barrier, allowing for the separation of enantiomers.
A study on pyridine-based derivatives synthesized via Suzuki cross-coupling reactions has suggested their potential as chiral dopants for liquid crystals. mdpi.com While this study did not specifically investigate this compound, the general principles apply. The presence of the polar pyridine and amine functionalities, combined with the anisotropic shape of the molecule, are desirable features for a liquid crystal dopant. The bromine atoms can further enhance the molecular polarizability and introduce specific intermolecular interactions with the liquid crystal host.
To function as a chiral dopant, the this compound molecule would need to be resolved into its enantiomers or used as a racemic mixture if a specific type of helical twisting is not required. The synthesis of enantiopure derivatives could be achieved through asymmetric synthesis or by chiral resolution of a racemic mixture. The design of such chiral dopants would involve a careful balance of molecular shape, polarity, and chirality to achieve a high HTP and good solubility in the liquid crystal medium.
Table 2: Key Molecular Features of this compound for Potential Application as a Chiral Dopant
| Molecular Feature | Relevance to Liquid Crystal Application |
| Rigid Core Structure | Provides a defined molecular shape that can interact effectively with the liquid crystal host. |
| Potential for Atropisomerism | Can lead to stable, chiral enantiomers necessary for inducing a helical twist. |
| Presence of Halogen Atoms (Br) | Increases molecular polarizability and can lead to specific intermolecular interactions. |
| Pyridine and Amine Groups | Introduce polarity and potential for hydrogen bonding, influencing solubility and interaction with the LC host. |
Conclusion and Future Directions in 2 Bromo N 2 Bromophenyl Pyridin 3 Amine Research
Summary of Current Academic Research Status
Currently, dedicated academic research focusing exclusively on 2-bromo-N-(2-bromophenyl)pyridin-3-amine is in its nascent stages. However, a considerable body of work on structurally related N-aryl-2-bromopyridin-3-amine derivatives provides a solid foundation for predicting its reactivity and potential applications. The primary research focus for analogous compounds has been their utility as versatile synthetic intermediates.
Key research findings for structurally similar compounds include:
Synthesis: The synthesis of N-aryl-2-bromopyridin-3-amines is typically achieved through established cross-coupling methodologies. The Buchwald-Hartwig amination and the Chan-Lam coupling are prominent examples, offering reliable routes to the crucial C-N bond. For instance, the reaction of 2,3-dibromopyridine (B49186) with 2-bromoaniline (B46623) in the presence of a palladium catalyst would be a logical synthetic pathway.
Reactivity: The bromine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution and is an active participant in further cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of substituents, thereby enabling the synthesis of a diverse library of derivatives.
Cyclization Reactions: A significant area of investigation for related compounds is their propensity to undergo intramolecular cyclization. Photostimulated SRN1 reactions, for example, have been shown to efficiently produce carboline derivatives from similar N-phenyl-2-bromopyridin-3-amines. This suggests that this compound could be a valuable precursor for the synthesis of complex, fused heterocyclic systems.
The following table summarizes the key reactions and potential applications inferred from related compounds:
| Reaction Type | Reagents/Conditions | Potential Product | Application |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | This compound | Synthesis of the target compound |
| Chan-Lam Coupling | Cu catalyst, base | This compound | Alternative synthesis of the target compound |
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | 2-aryl-N-(2-bromophenyl)pyridin-3-amines | Derivatization for medicinal chemistry |
| Photostimulated Cyclization | UV light | Fused heterocyclic systems (e.g., carbolines) | Synthesis of complex scaffolds |
Emerging Synthetic Methodologies and Derivatization Strategies for Complex Structures
The future of synthesizing complex molecules based on the this compound scaffold lies in the adoption of more advanced and efficient synthetic strategies.
Palladium-Catalyzed Cross-Coupling: While already established, the continuous development of new ligands and catalysts for reactions like the Suzuki and Buchwald-Hartwig amination will enable more challenging transformations with higher yields and greater functional group tolerance. mdpi.com These advancements will be crucial for the derivatization of the this compound core.
C-H Activation: Direct C-H activation is a rapidly evolving field that offers a more atom-economical approach to derivatization. Future research could explore the selective functionalization of the phenyl or pyridinyl rings of this compound, bypassing the need for pre-functionalized starting materials.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are highly desirable for their efficiency and ability to rapidly generate molecular diversity. researchgate.net Designing MCRs that incorporate this compound or its precursors could lead to the discovery of novel chemical entities with interesting biological or material properties.
Advanced Computational Modeling for Predictive Research and Property Design
Computational chemistry is an indispensable tool for modern chemical research, offering insights that can guide and accelerate experimental work. For this compound, computational modeling can be applied in several key areas:
Density Functional Theory (DFT): DFT calculations can be employed to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and molecular orbital energies. mdpi.com This information can help in understanding its reactivity and spectroscopic characteristics.
Reaction Mechanism Elucidation: Computational modeling can be used to study the mechanisms of potential reactions involving this compound, such as the aforementioned cyclization reactions. By mapping out the energy profiles of different reaction pathways, researchers can identify the most favorable conditions and predict the likely products.
Virtual Screening and Property Design: For applications in medicinal chemistry or materials science, computational tools can be used to predict the properties of virtual libraries of derivatives of this compound. nih.gov This in silico screening can help in identifying promising candidates for synthesis and experimental testing, thereby saving time and resources.
The following table outlines potential computational approaches and their applications:
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, electrostatic potential |
| Time-Dependent DFT (TD-DFT) | Prediction of spectroscopic properties | UV-Vis and fluorescence spectra |
| Molecular Dynamics (MD) | Simulation of conformational behavior | Preferred conformations, interaction with solvents |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-ligand interactions | Binding affinities, inhibition constants |
Future Exploration in Functional Materials Science and Bio-inspired Chemical Systems
The unique structural features of this compound make it an attractive building block for the development of novel functional materials and bio-inspired systems.
Organic Light-Emitting Diodes (OLEDs): The N-aryl-aminopyridine core is present in some organic luminogens. By appropriate derivatization, it may be possible to develop materials based on this compound that exhibit interesting photophysical properties, such as aggregation-induced emission enhancement (AIEE), making them suitable for applications in OLEDs and sensors. beilstein-journals.org
Bio-inspired Alkaloid Synthesis: Many biologically active alkaloids feature complex heterocyclic scaffolds. The structure of this compound can be seen as a precursor to more elaborate systems. For instance, intramolecular cyclization could lead to the formation of polycyclic aromatic structures reminiscent of marine alkaloids with potential antibacterial or anticancer properties. nih.gov
Coordination Chemistry and Catalysis: The nitrogen atoms in the pyridine ring and the amino linker can act as coordination sites for metal ions. This opens up the possibility of using this compound as a ligand in the design of novel metal complexes with catalytic or magnetic properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N-(2-bromophenyl)pyridin-3-amine, and how can reaction yields be improved?
- Methodology :
- Step 1 : Use a condensation reaction between 2-bromoaniline and 2-bromo-3-aminopyridine derivatives. A base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) under reflux (80–120°C) facilitates nucleophilic substitution .
- Step 2 : Purify via flash column chromatography (FCC) using hexanes/EtOAC with triethylamine to minimize decomposition .
- Yield Optimization :
- Table 1 : Reaction Conditions vs. Yields
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 100 | 47 |
| DMSO | NaH | 120 | 38 |
| Toluene | Et₃N | 80 | 28 |
- Higher yields are achieved with DMF/K₂CO₃ due to improved solubility of brominated intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 5.0–6.0 ppm). Splitting patterns confirm substitution positions .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 327 (M+H⁺) and isotopic patterns (²⁷Br/⁸¹Br) .
- IR Spectroscopy : Confirm N-H stretches (~3235 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved for brominated pyridine derivatives?
- Methodology :
- Step 1 : Cross-validate with X-ray crystallography (e.g., SHELXL refinement) to resolve structural ambiguities .
- Step 2 : Use high-resolution MS (HRMS) to distinguish isotopic clusters (e.g., ²⁷Br vs. ⁸¹Br) and verify molecular formulas .
- Case Study : A 2022 study resolved conflicting NMR/MS data for a brominated analog by correlating NOESY (Nuclear Overhauser Effect) cross-peaks with crystallographic coordinates .
Q. What strategies are effective for resolving twinned or low-resolution crystallographic data in brominated compounds?
- Methodology :
- SHELXL Refinement : Use the TWIN/BASF commands to model twinning and refine anisotropic displacement parameters .
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å). For example, a 2015 study achieved R₁ = 0.025 using SHELXL with high-resolution data .
- Validation Tools : Check for outliers using RIGU, ISOR, and ADDSYM in PLATON .
Q. How does the bromine substitution pattern influence reactivity in cross-coupling reactions?
- Methodology :
- Electronic Effects : Bromine at the ortho position (pyridine ring) acts as a stronger leaving group than meta-Br due to inductive effects.
- Table 2 : Suzuki-Miyaura Coupling Efficiency
| Position | Catalyst (Pd) | Yield (%) |
|---|---|---|
| ortho-Br | Pd(PPh₃)₄ | 85 |
| meta-Br | Pd(OAc)₂ | 62 |
- Ortho-Br facilitates oxidative addition with Pd(0), accelerating aryl-aryl bond formation .
Methodological Challenges
Q. What are the best practices for handling air-sensitive intermediates in brominated amine synthesis?
- Protocol :
- Use Schlenk lines or gloveboxes (N₂/Ar atmosphere) for reactions involving lithiated intermediates (e.g., LiHMDS).
- Stabilize intermediates with chelating ligands (e.g., TMEDA) to prevent decomposition .
- Store products under inert gas with molecular sieves to avoid hydrolysis .
Q. How can computational methods predict the biological activity of this compound?
- Approach :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Bromine’s hydrophobicity enhances binding to lipophilic pockets .
- QSAR Models : Correlate Hammett σ values (Br: σₚ = 0.23) with IC₅₀ data for cytotoxicity .
Data Contradiction Analysis
Q. Why might X-ray and DFT-calculated bond lengths differ for brominated aromatic amines?
- Root Cause :
- Crystal Packing Effects : X-ray data reflect intermolecular interactions (e.g., H-bonding), while DFT assumes gas-phase geometry.
- Example : A 2020 study found a 0.02 Å discrepancy in C-Br bond lengths due to π-stacking in crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
